2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, a chromenone structure, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the chromenone core, followed by the introduction of the pyrazole ring and the amino group. The final step would involve the addition of the cyanide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the chromenone structure.
Substitution: The cyanide group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In materials science, the compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanide group suggests potential interactions with cytochrome enzymes, which could influence metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-5-OXO-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE
Uniqueness
The unique combination of functional groups in 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE sets it apart from similar compounds. Its potential for diverse chemical reactions and applications in various fields highlights its significance.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-amino-4-(5-methyl-1-propan-2-ylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C17H20N4O2/c1-9(2)21-10(3)12(8-20-21)15-11(7-18)17(19)23-14-6-4-5-13(22)16(14)15/h8-9,15H,4-6,19H2,1-3H3 |
InChI Key |
ASGUVQLYHCBJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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